molecular formula C12H8F4O B11867366 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

Cat. No.: B11867366
M. Wt: 244.18 g/mol
InChI Key: QYBFYMDTMGNRIX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene ( 1261599-17-0) is a high-purity naphthalene derivative of significant interest in advanced chemical and pharmaceutical research . This compound, with a molecular formula of C12H8F4O and a molecular weight of 244.19 g/mol, features both difluoromethoxy and difluoromethyl substituents on its naphthalene ring system . The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, as it can profoundly alter a compound's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this building block extensively in the exploration and development of new therapeutic agents, particularly in the synthesis of complex, fluorinated small molecules that act as enzyme inhibitors or receptor modulators. Its structure, confirmed by SMILES FC(F)C1=CC=CC2=CC=C(C=C21)OC(F)F and InChIKey QYBFYMDTMGNRIX-UHFFFAOYSA-N, makes it a versatile intermediate for constructing targeted chemical libraries . This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

7-(difluoromethoxy)-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)17-12(15)16/h1-6,11-12H

InChI Key

QYBFYMDTMGNRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Reagents for :CF₂ Generation

  • Chlorodifluoroacetate salts (ClCF₂CO₂Na) : Under basic conditions, these salts decompose to generate :CF₂, which reacts with naphthoxide ions.

  • Tributyl(difluoromethyl)ammonium chloride : This reagent releases :CF₂ via base-induced elimination, achieving yields of 70–85% for difluoromethoxy derivatives.

  • S-(Difluoromethyl)sulfonium salts : These bench-stable precursors facilitate :CF₂ generation at mild temperatures (10–25°C), enabling scalable synthesis.

Mechanism of Difluorocarbene Trapping

  • Deprotonation of naphthol derivatives to form naphthoxide ions.

  • :CF₂ insertion into the O–H bond, forming difluoromethoxy intermediates .

  • Subsequent difluoromethylation via nucleophilic attack on CF₂Cl⁻ species.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., -NO₂, -Cl) with fluorinated nucleophiles is a versatile strategy.

Mitsunobu Reaction

Naphthols react with difluoromethylphosphonate reagents under Mitsunobu conditions (DIAD, PPh₃), yielding difluoromethoxy derivatives in 60–75% yields.

Ullmann Coupling

Copper-catalyzed coupling of 8-iodonaphthalene with difluoromethyl Grignard reagents (CF₂HMgBr) introduces the -CF₂H group. However, this method requires high temperatures (120°C) and suffers from homocoupling side products.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

MethodReagentsYield (%)Temperature (°C)Key AdvantagesLimitations
Direct FluorinationSelectfluor®, AgF25–4080–120RegioselectiveLow yields, side reactions
Difluorocarbene TrappingClCF₂CO₂Na, Sulfonium salts70–9010–50High efficiency, mild conditionsSensitivity to moisture
Mitsunobu ReactionDIAD, CF₂HPO(OEt)₂60–7525–40Broad substrate scopeRequires stoichiometric reagents
Ullmann CouplingCF₂HMgBr, CuI45–60100–120Direct C–CF₂H bond formationHigh temperatures, side products

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl and difluoromethoxy groups with molecular targets. These interactions can influence various pathways, including enzymatic reactions and receptor binding . The precise mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key properties of 2-(difluoromethoxy)-8-(difluoromethyl)naphthalene with structurally related compounds:

Compound Name Substituents logP (Predicted) Molecular Weight (g/mol) Key Properties
This compound -OCF₂H (pos. 2), -CF₂H (pos. 8) ~3.5–4.0 268.2 High metabolic stability; enhanced lipophilicity; electron-deficient aromatic core
2-Methylnaphthalene -CH₃ (pos. 2) ~3.1 142.2 Lower lipophilicity; prone to oxidative metabolism (e.g., hydroxylation)
2-Methoxynaphthalene -OCH₃ (pos. 2) ~2.8 158.2 Polar due to methoxy group; susceptible to demethylation
1-(2,2-Difluorovinyl)naphthalene -CF₂=CH₂ (pos. 1) ~3.0 200.2 Electrophilic vinyl fluoride; potential reactivity in cross-coupling reactions
4-(Difluoromethyl)-8-(trifluoromethoxy)quinoline -CF₂H (pos. 4), -OCF₃ (pos. 8) ~4.2 289.1 Enhanced pesticidal activity; high resistance to hydrolysis

Key Differences and Trends

Lipophilicity and Bioavailability
  • Fluorinated substituents (-OCF₂H, -CF₂H) increase logP compared to -OCH₃ or -CH₃, improving membrane permeability and oral bioavailability .
  • The difluoromethoxy group (-OCF₂H) provides greater hydrolytic stability than trifluoromethoxy (-OCF₃) due to reduced electron-withdrawing effects .
Metabolic Stability
  • Fluorine substitution at positions 2 and 8 reduces susceptibility to cytochrome P450-mediated oxidation, a common metabolic pathway for methyl- and methoxy-substituted PAHs .
Electronic Effects
  • The electron-withdrawing nature of -OCF₂H deactivates the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with electron-donating groups like -OCH₃, which activate the ring .
Toxicological Profile
  • While naphthalene derivatives like 2-methylnaphthalene are associated with hemolytic anemia and hepatotoxicity in rodents , fluorinated analogs may exhibit reduced toxicity due to altered metabolic pathways.

Pharmaceutical and Agrochemical Relevance

  • Fluorinated naphthalenes are increasingly used in drug discovery to enhance binding affinity to hydrophobic protein pockets (e.g., kinase inhibitors) .
  • In agrochemicals, compounds like 4-(difluoromethyl)-8-(trifluoromethoxy)quinoline demonstrate that fluorine substitutions improve pesticidal efficacy and environmental persistence .

Biological Activity

2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its difluoromethoxy and difluoromethyl substituents, which enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H8F4O
  • Molecular Weight : Approximately 244.18 g/mol
  • Structural Features : The presence of fluorine atoms increases the compound's electronic properties, influencing its interactions with biological macromolecules.

Biological Activity

Research indicates that compounds like this compound exhibit significant biological activities, particularly in the context of cancer and inflammatory pathways. The difluoromethoxy group has been implicated in the inhibition of various enzymes associated with these pathways, underscoring its therapeutic potential.

The biological activity of this compound can be attributed to:

  • Enhanced Binding Affinity : The unique electronic properties conferred by fluorine enhance binding to biological targets.
  • Inhibition of Enzymatic Activity : Studies suggest that it may act as an inhibitor for specific kinases involved in tumor growth and inflammation.

Research Findings

Recent studies have explored the compound's effectiveness against various cancer cell lines and its mechanism of action. For instance, molecular docking studies have indicated strong binding affinities with targets involved in cell proliferation and survival.

Case Studies

  • In Vitro Studies : In a study assessing the efficacy of this compound on colon cancer cell lines (SW620 and HCT116), the compound exhibited IC50 values of approximately 0.35 µM, indicating potent anti-cancer activity .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, with statistical significance (p < 0.05) noted in tumor growth assays .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar fluorinated compounds is essential:

Compound NameMolecular FormulaUnique Features
1-(Difluoromethoxy)naphthaleneC11H8F2OLacks a difluoromethyl group; used in similar applications.
1-(Trifluoromethoxy)-naphthaleneC11H8F3OContains a trifluoromethoxy group; different electronic properties.
1-(Difluoroethyl)naphthaleneC12H10F2Contains a difluoroethyl group; potential as a bioisostere.

The dual fluorinated substituents in this compound enhance its lipophilicity and potential bioactivity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination of naphthalene derivatives using difluorocarbene precursors or electrophilic fluorinating agents. Key methods include:

  • Direct Difluoromethylation: Reaction of naphthalene precursors with difluoromethyltriphenylphosphonium bromide under basic conditions (e.g., KOH/THF) .
  • Stepwise Functionalization: Sequential introduction of difluoromethoxy and difluoromethyl groups via nucleophilic substitution or radical-mediated pathways .

Q. Table 1. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
Direct DifluoromethylationDifluoromethyl bromide, KOH, THF, 0–5°C65–75≥95%Competing side reactions at high temps
Radical FluorinationXeF₂, UV irradiation, CH₂Cl₂50–6090–93%Requires strict anhydrous conditions

Optimization Tips:

  • Lower temperatures (0–10°C) reduce decomposition of fluorinated intermediates .
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves difluoromethoxy group incorporation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF₂ groups) .
  • Mass Spectrometry (HRMS): Exact mass analysis (C₁₀H₆F₄O, m/z 244.18) distinguishes isotopic patterns .
  • X-ray Crystallography: Resolves stereoelectronic effects of fluorinated groups on the naphthalene core .

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 7.2–8.5 ppm (aromatic H)Confirms naphthalene backbone
¹⁹F NMRδ -125 ppm (CF₂O), -132 ppm (CF₂CH₃)Distinguishes substituent environments
FT-IR1120 cm⁻¹ (C-F stretch)Validates fluorination efficiency

Q. What are the primary chemical reactivity patterns of this compound?

Methodological Answer: The compound undergoes:

  • Electrophilic Aromatic Substitution (EAS): Fluorinated groups deactivate the ring, directing reactions to the less substituted positions (e.g., nitration at C-3 or C-6) .
  • Oxidation: Difluoromethyl groups oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Reactivity Tips:

  • Steric hindrance from CF₂ groups slows nucleophilic attack on the naphthalene core .
  • Radical reactions (e.g., photochemical halogenation) require UV activation due to electron-withdrawing effects of fluorine .

Advanced Research Questions

Q. How do the difluoromethoxy and difluoromethyl groups influence metabolic stability and target binding affinity?

Methodological Answer: Fluorine’s electronegativity and lipophilicity enhance:

  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, increasing half-life in vivo (e.g., 3–5× longer than non-fluorinated analogs) .
  • Binding Affinity: CF₂ groups participate in dipole-dipole interactions with protein targets (e.g., kinase ATP pockets), improving Ki by 10–100× .

Q. Table 3. Comparative Bioavailability Data

CompoundlogPMetabolic Half-life (h)Binding Affinity (Ki, nM)
Non-fluorinated analog3.21.5450
2-(Difluoromethoxy)-8-(CF₂CH₃)2.84.732

Experimental Design:

  • Use microsomal stability assays (e.g., human liver microsomes) to quantify metabolic degradation .
  • Molecular docking (AutoDock Vina) predicts binding modes to prioritize in vitro testing .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :

Risk of Bias Assessment: Use questionnaires to evaluate study design (e.g., randomization, blinding) .

Confidence Rating: Classify evidence as high/moderate/low based on reproducibility and statistical power .

Mechanistic Studies: Validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Case Study:

  • If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo efficacy (no effect at 50 mg/kg), check:
    • Compound solubility in assay media .
    • Pharmacokinetic parameters (e.g., plasma protein binding) .

Q. What models predict environmental fate and ecotoxicity?

Methodological Answer:

  • In Silico Tools: EPI Suite predicts biodegradation (e.g., t₁/₂ = 120 days in soil) and bioaccumulation (BCF = 350) .
  • In Vitro Ecotoxicity: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Q. Table 4. Environmental Assessment Parameters

ParameterModel/AssayEndpoint
BiodegradationOECD 301F (Ready Biodegradability)% Degradation after 28 days
Aquatic ToxicityOECD 202 (Daphnia sp.)48-h EC₅₀
Bioaccumulation PotentialEPI Suite BCFBAFLog BCF >3.7 indicates high risk

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